4-Cyclobutyl-1,2,5-oxadiazol-3-amine
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Overview
Description
4-Cyclobutyl-1,2,5-oxadiazol-3-amine is a heterocyclic compound that features a five-membered ring containing one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse chemical and biological properties. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclobutanone oxime with hydrazine hydrate, followed by cyclization with a suitable dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where substituents on the oxadiazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of cyclobutyl-substituted amines.
Substitution: Formation of halogenated oxadiazole derivatives.
Scientific Research Applications
4-Cyclobutyl-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclobutyl-1,3,4-oxadiazol-2-amine
- 3-Amino-5-(4-fluorophenyl)isoxazole
- 2-Amino-5-phenyl-1,3,4-oxadiazole
Uniqueness
4-Cyclobutyl-1,2,5-oxadiazol-3-amine is unique due to its specific ring structure and the presence of a cyclobutyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H9N3O |
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Molecular Weight |
139.16 g/mol |
IUPAC Name |
4-cyclobutyl-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C6H9N3O/c7-6-5(8-10-9-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9) |
InChI Key |
KAFJWIKKIWOLCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NON=C2N |
Origin of Product |
United States |
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